Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium
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Overview
Description
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium is an organic compound that features a trimethoxyphenyl group attached to a methylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium typically involves the methylation of 3,4,5-trimethoxybenzylamine. One common method includes the reaction of 3,4,5-trimethoxybenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzylamine: Similar structure but lacks the methylammonium group.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of a methylammonium group.
3,4,5-Trimethoxyamphetamine: Contains an amphetamine moiety, making it structurally different but functionally similar in some aspects.
The uniqueness of this compound lies in its specific combination of the trimethoxyphenyl group with the methylammonium moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18NO3+ |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl-[(3,4,5-trimethoxyphenyl)methyl]azanium |
InChI |
InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3/p+1 |
InChI Key |
LFULMNRPABTDDQ-UHFFFAOYSA-O |
Canonical SMILES |
C[NH2+]CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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